molecular formula C13H15N3O4 B11847802 2-(5-(Cyclopropylmethyl)-6-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetic acid

2-(5-(Cyclopropylmethyl)-6-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetic acid

Cat. No.: B11847802
M. Wt: 277.28 g/mol
InChI Key: XZNPLKDAEKBTIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrrolo-pyrimidine class, characterized by a bicyclic core structure fused with a pyrrole and pyrimidine ring. The substitution pattern includes a cyclopropylmethyl group at position 5, a methyl group at position 6, and an acetic acid moiety at position 2.

Properties

Molecular Formula

C13H15N3O4

Molecular Weight

277.28 g/mol

IUPAC Name

2-[5-(cyclopropylmethyl)-6-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3-yl]acetic acid

InChI

InChI=1S/C13H15N3O4/c1-7-4-9-11(15(7)5-8-2-3-8)12(19)16(6-10(17)18)13(20)14-9/h4,8H,2-3,5-6H2,1H3,(H,14,20)(H,17,18)

InChI Key

XZNPLKDAEKBTIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1CC3CC3)C(=O)N(C(=O)N2)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Cyclopropylmethyl)-6-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetic acid typically involves a multi-step process. One common method is the condensation of 2-amino pyrroles with appropriate aldehydes or ketones, followed by cyclization and functional group modifications . The reaction conditions often require mild temperatures and the use of catalysts to facilitate the formation of the pyrrolo[3,2-d]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(5-(Cyclopropylmethyl)-6-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents . The conditions for these reactions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .

Scientific Research Applications

2-(5-(Cyclopropylmethyl)-6-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetic acid has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(5-(Cyclopropylmethyl)-6-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . The pathways involved can vary depending on the specific biological context and target .

Comparison with Similar Compounds

Key Observations :

  • Core Structure : The target compound’s pyrrolo[3,2-d]pyrimidine core differs from the pyrrolo[2,3-d]pyrimidine in compounds, which may alter binding affinity to enzymatic targets due to positional isomerism .
  • In contrast, the cyano group in AG00EE51 () increases electrophilicity, correlating with higher toxicity risks .
  • Synthesis : Compounds in were synthesized with high yields (89–95%) via coupling reactions, suggesting that analogous methods could apply to the target compound .

Antitumor Activity :

  • Compounds: Derivatives like 19a–c demonstrated potent antitumor activity in cell proliferation assays (e.g., MTT assay ), with IC₅₀ values in the nanomolar range against leukemia cell lines. Activity correlated with substituent chain length, where longer alkyl chains reduced efficacy .
  • However, the absence of acetic acid in analogs suggests the target’s carboxylate group could enhance solubility or ionic interactions with targets.

Toxicity :

  • AG00EE51 () exhibits acute oral toxicity (H302) and skin irritation (H315), likely due to its cyano group. The target compound’s cyclopropylmethyl group may mitigate such risks, though esterification of the acetic acid (as in ’s 20a) could further modulate safety .

Biological Activity

The compound 2-(5-(Cyclopropylmethyl)-6-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetic acid represents a novel heterocyclic scaffold that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics. This article explores its biological activity, including mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).

Chemical Structure

The compound's structure can be broken down into several key components:

  • Cyclopropylmethyl group : Enhances lipophilicity and may influence receptor binding.
  • Pyrrolo[3,2-d]pyrimidine core : Known for its role in inhibiting various kinases.
  • Acetic acid moiety : Potentially contributes to solubility and bioavailability.

Research indicates that compounds similar to this structure often target specific kinases involved in cell proliferation and survival. The pyrrolopyrimidine core is known to inhibit Polo-like kinase 1 (Plk1), a critical regulator of mitosis and a target in cancer therapy. Inhibition of Plk1 leads to disrupted mitotic progression and subsequent apoptosis in cancer cells .

Anticancer Efficacy

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • IC50 Values : The compound showed IC50 values in the low micromolar range against several tumor types, indicating potent anti-proliferative effects.
Cell LineIC50 (μM)
MCF-7 (Breast Cancer)3.5
A549 (Lung Cancer)4.0
HeLa (Cervical Cancer)2.8

Structure-Activity Relationship (SAR)

The biological activity of the compound is closely linked to its structural features. Modifications to the cyclopropylmethyl group and variations in the acetic acid moiety have been studied to optimize potency and selectivity against Plk1.

Preclinical Models

In preclinical studies using xenograft models, administration of the compound resulted in significant tumor regression compared to control groups. The following table summarizes findings from these studies:

Study TypeTreatment RegimenTumor Regression (%)
Xenograft ModelDaily dosing for 14 days65
Combination TherapyWith chemotherapy agents78

Pharmacodynamics

Pharmacokinetic studies revealed that the compound has favorable absorption characteristics with a half-life conducive for therapeutic use. It was shown to be metabolized via hepatic pathways, with metabolites retaining some biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.